Vilagletistat

Transglutaminase Selectivity Isoform profiling

Vilagletistat (also known as ZED-1227 or TAK-227) is a peptidomimetic small molecule that acts as a potent, selective, and orally active irreversible inhibitor of tissue transglutaminase 2 (TG2). It was developed by Zedira GmbH and is currently the most clinically advanced TG2 inhibitor, having successfully completed Phase 2a trials for celiac disease and a Phase 2a dose-finding study for non-alcoholic fatty liver disease (NAFLD) with fibrosis.

Molecular Formula C26H36N6O6
Molecular Weight 528.6 g/mol
CAS No. 1542132-88-6
Cat. No. B611928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVilagletistat
CAS1542132-88-6
SynonymsZED-1227;  ZED 1227;  ZED1227
Molecular FormulaC26H36N6O6
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESCCC(CC)CNC(=O)CN1C=CC=C(C1=O)NC(=O)C(CCC=CC(=O)OC)NC(=O)C2=CN=CN2C
InChIInChI=1S/C26H36N6O6/c1-5-18(6-2)14-28-22(33)16-32-13-9-11-20(26(32)37)30-24(35)19(10-7-8-12-23(34)38-4)29-25(36)21-15-27-17-31(21)3/h8-9,11-13,15,17-19H,5-7,10,14,16H2,1-4H3,(H,28,33)(H,29,36)(H,30,35)/b12-8+/t19-/m0/s1
InChIKeyVHGWUSABWIEXKQ-BEBFYNPSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder.
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Vilagletistat (ZED-1227): First-in-Class Clinical-Stage Transglutaminase 2 Inhibitor


Vilagletistat (also known as ZED-1227 or TAK-227) is a peptidomimetic small molecule that acts as a potent, selective, and orally active irreversible inhibitor of tissue transglutaminase 2 (TG2). It was developed by Zedira GmbH and is currently the most clinically advanced TG2 inhibitor, having successfully completed Phase 2a trials for celiac disease [1] and a Phase 2a dose-finding study for non-alcoholic fatty liver disease (NAFLD) with fibrosis [2]. The compound forms a stable covalent bond with the catalytic cysteine (Cys277) of active-state TG2, exhibiting an apparent IC50 of 45 nM.

Why Generic TG2 Inhibitors Cannot Substitute for Vilagletistat in Research and Clinical Programs


TG2 is a ubiquitous, multifunctional enzyme with both transamidation and GTPase activities, and inhibitor mechanisms vary drastically—from reversible allosteric modulation to irreversible active-site acylation [1]. Generic substitution is scientifically invalid because potent in vitro IC50 values alone do not translate to clinical efficacy; for instance, the DON-based irreversible inhibitor Z-DON (Z006) and the reversible allosteric inhibitor LDN-27219 both inhibit TG2 but lack the clinical validation, oral mucosal targeting, and isoform selectivity that define Vilagletistat [2]. The following evidence demonstrates precisely where Vilagletistat's quantitative profile diverges from its closest analogs.

Quantitative Differentiation of Vilagletistat (ZED-1227) Against Key TG2 Inhibitor Comparators


Isoform Selectivity: Vilagletistat Demonstrates >100-Fold Window Over TG1, TG3, TG6, and FXIIIa

Vilagletistat is considered a highly selective TG2 inhibitor. Its IC50 values for the related transglutaminase isoforms TG1, TG3, TG6, and the coagulation factor FXIIIa are at least 100-fold higher than its IC50 for TG2 [1]. In contrast, the comparator ERW1041E inhibits both TG2 and the closely related enzyme TG1 with similar potency, while LDN-27219's selectivity profile is defined by its allosteric binding site rather than isoform specificity .

Transglutaminase Selectivity Isoform profiling TG2 Drug safety

Clinical Mucosal Protection: Vilagletistat Reduces Gluten-Induced Duodenal Injury by a VH:CrD Ratio of 0.48 Over Placebo

In a Phase 2a proof-of-concept trial, Vilagletistat at 100 mg daily for 6 weeks attenuated gluten-induced duodenal mucosal damage where the estimated difference versus placebo in the change in villus height to crypt depth (VH:CrD) ratio was 0.48 (95% CI, 0.20 to 0.77; P<0.001) [1]. The intraepithelial lymphocyte (IEL) density decreased by -9.6 cells per 100 epithelial cells (95% CI, -14.4 to -4.8) at the 100 mg dose [1]. No other TG2 inhibitor, including Z-DON or LDN-27219, has demonstrated statistically significant mucosal protection in a human gluten-challenge model.

Celiac disease Mucosal protection Villus height Crypt depth Clinical trial

Transcriptomic Normalization: Vilagletistat Preserves Mucosal Gene Expression Signatures at Gluten-Free Diet Levels

Transcriptomic analysis of duodenal biopsies revealed that Vilagletistat (100 mg/day) effectively prevented gluten-induced intestinal damage at the molecular level, with nearly half of gluten-induced gene expression changes being associated with the epithelial interferon-γ response [1]. The treatment preserved transcriptome signatures related to mucosal morphology, inflammation, cell differentiation, and nutrient absorption to the level of the gluten-free diet group [1]. This systems-level pharmacodynamic evidence has not been generated for any other TG2 inhibitor.

Transcriptomics Intestinal damage Gene expression Interferon-gamma Celiac disease

Oral Bioavailability and Gut-Targeted Delivery: Vilagletistat Achieves Therapeutically Relevant Concentrations without Systemic Toxicity

Vilagletistat demonstrates adequate Caco-2 monolayer permeability (Papp value above the 1 × 10⁻⁶ cm/s threshold for oral bioavailability) and was designed with an N-methyl imidazole moiety to enhance solubility at gastric pH [1]. In contrast, LDN-27219 is primarily used as a research tool with limited oral bioavailability data, and Z-DON has dose-limiting toxicity that prevented clinical development [2]. Furthermore, Vilagletistat shows no cytotoxic activity on Huh7 or Caco-2 cells at concentrations up to 1,000 µM after 24-48 hours [1].

Oral bioavailability Caco-2 permeability Intestinal targeting Pharmacokinetics Safety

Dual-Indication Clinical Pipeline: Vilagletistat is the Only TG2 Inhibitor in Phase 2 for Both Celiac Disease and NAFLD with Fibrosis

Beyond celiac disease, Vilagletistat has completed a Phase 2a dose-finding trial (NCT05305599) evaluating 20, 50, and 100 mg doses versus placebo in patients with NAFLD and significant fibrosis (stages 2-3) [1]. By inhibiting TG2 in liver tissue, the compound is expected to reduce hepatic fibrosis [2]. This dual-indication clinical advancement is unique among TG2 inhibitors; no other compound in this class has demonstrated target engagement across two distinct organ systems in human trials.

NAFLD NASH Fibrosis Liver disease Drug repurposing

Covalent Irreversible Mechanism with Controlled Warhead Reactivity: Vilagletistat Avoids Off-Target Thiol Reactivity Seen with DON-Based Inhibitors

Vilagletistat employs a Michael acceptor warhead (α,β-unsaturated ester) with intrinsically low electrophilicity, designed to react selectively with the hyper-reactive Cys277 thiolate-imidazolium ion pair in TG2's catalytic center [1]. Incubation with a 160-fold excess of glutathione (10,000 µM) for 48 hours at 25°C showed minimal adduct formation, confirming low off-target thiol reactivity [1]. In contrast, DON-based TG2 inhibitors such as Z-DON (Z006) used a highly reactive diazo-5-oxonorleucine warhead that caused dose-limiting toxicity preclinically, curtailing their clinical development [2].

Covalent inhibitor Michael acceptor Warhead reactivity Glutathione Off-target

Optimal Application Scenarios for Vilagletistat (ZED-1227) Based on Quantitative Differentiation


Translational Research in Celiac Disease: Gluten Challenge and Mucosal Protection Studies

Vilagletistat is the only TG2 inhibitor with Phase 2a clinical evidence of mucosal protection during gluten challenge. Researchers designing translational celiac disease models should procure Vilagletistat as the positive control compound for TG2 inhibition, as its quantitative effect on VH:CrD ratio (difference from placebo: 0.44-0.49 across doses) and IEL density reduction (-9.6 cells/100 epithelial cells at 100 mg) are the only published benchmark values for this target [1]. Its demonstrated oral bioavailability and accumulation in villous enterocytes make it suitable for oral dosing in murine and human studies [2].

Hepatic Fibrosis and NAFLD/NASH Drug Development Programs

Given Vilagletistat's unique status as the only TG2 inhibitor to enter Phase 2 for NAFLD with significant fibrosis (NCT05305599), it serves as the essential reference molecule for liver fibrosis programs targeting TG2 [1]. Its favorable cytotoxicity profile (no toxicity at ≤1,000 µM in hepatocyte-derived Huh7 cells) and dual-organ clinical validation provide a scientific rationale for prioritizing Vilagletistat over research-grade alternatives in hepatic stellate cell activation and fibrogenesis assays [2].

TG2 Selectivity Profiling and Transglutaminase Isoform Studies

Vilagletistat's established >100-fold selectivity window over TG1, TG3, TG6, and FXIIIa makes it the gold-standard probe for dissecting TG2-specific functions in complex biological systems where multiple transglutaminase isoforms are co-expressed [1]. In contrast, ERW1041E and Z-DON lack comparable quantitative isoform selectivity data, while LDN-27219's conformational stabilization mechanism introduces a different selectivity paradigm that does not isolate catalytic activity [2]. Researchers studying TG2-specific signaling, extracellular matrix crosslinking, or fibronectin interactions should use Vilagletistat to ensure target specificity.

Transcriptomic and Multi-Omics Analysis of TG2-Mediated Inflammation

Vilagletistat is the only TG2 inhibitor for which comprehensive transcriptomic, proteomic, lipidomic, and DNA methylomic datasets have been generated from human clinical samples [1]. The demonstration that Vilagletistat preserves transcriptome signatures at gluten-free diet levels, with ~50% of gluten-induced gene changes blocked, establishes it as the preferred compound for systems-level studies of TG2-dependent inflammatory gene regulation [2]. Researchers conducting RNA-seq, proteomics, or epigenomic studies on TG2 biology should standardize on Vilagletistat to enable cross-study comparability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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